molecular formula C10H14O4 B14565567 (3R)-2,4-Dioxo-3-propylcyclopentyl acetate CAS No. 61697-00-5

(3R)-2,4-Dioxo-3-propylcyclopentyl acetate

Cat. No.: B14565567
CAS No.: 61697-00-5
M. Wt: 198.22 g/mol
InChI Key: HFPDPQLRWZYGIM-YOXFSPIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-2,4-Dioxo-3-propylcyclopentyl acetate is an organic compound with a unique structure that includes a cyclopentyl ring substituted with propyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,4-Dioxo-3-propylcyclopentyl acetate typically involves the reaction of a cyclopentyl derivative with propyl and acetate groups under controlled conditions. One common method involves the esterification of a cyclopentyl derivative with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of around 60-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,4-Dioxo-3-propylcyclopentyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-2,4-Dioxo-3-propylcyclopentyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-2,4-Dioxo-3-propylcyclopentyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-2,4-Dioxo-3-methylcyclopentyl acetate
  • (3R)-2,4-Dioxo-3-ethylcyclopentyl acetate
  • (3R)-2,4-Dioxo-3-butylcyclopentyl acetate

Uniqueness

(3R)-2,4-Dioxo-3-propylcyclopentyl acetate is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its methyl, ethyl, or butyl analogs

Properties

CAS No.

61697-00-5

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

[(3R)-2,4-dioxo-3-propylcyclopentyl] acetate

InChI

InChI=1S/C10H14O4/c1-3-4-7-8(12)5-9(10(7)13)14-6(2)11/h7,9H,3-5H2,1-2H3/t7-,9?/m1/s1

InChI Key

HFPDPQLRWZYGIM-YOXFSPIKSA-N

Isomeric SMILES

CCC[C@@H]1C(=O)CC(C1=O)OC(=O)C

Canonical SMILES

CCCC1C(=O)CC(C1=O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.